

Application Notes and Protocols for (S)-V-0219

Intraperitoneal Injection in Mice

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Compound of Interest

Compound Name: (S)-V-0219

Cat. No.: B12402571

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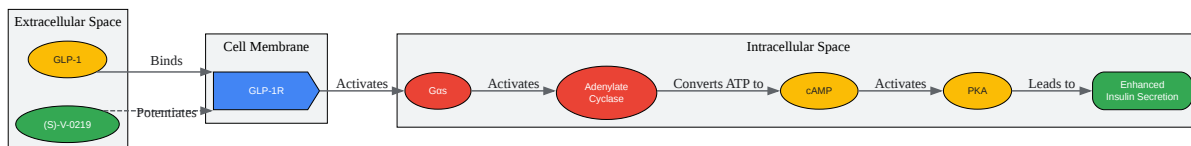
Introduction

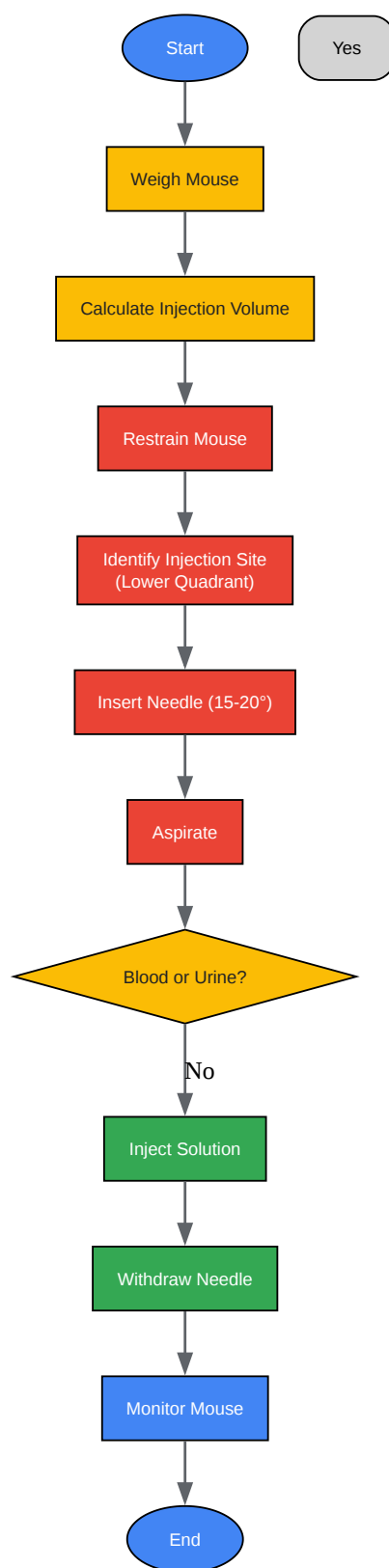
(S)-V-0219, also identified as compound (S)-9, is a potent and orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).^{[1][2][3][4]} As a PAM, **(S)-V-0219** enhances the efficacy of endogenous GLP-1, leading to improved glucose handling and reduced food intake, making it a promising therapeutic candidate for obesity-associated diabetes, often termed "diabesity".^{[1][2][5][6]} This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of **(S)-V-0219** in mice, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

(S)-V-0219 functions by binding to an allosteric site on the GLP-1R, a class B G-protein-coupled receptor.^[7] This binding potentiates the receptor's response to its endogenous ligand, GLP-1. The activation of GLP-1R primarily stimulates the G α s protein subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.^[7] This signaling cascade in pancreatic β -cells results in enhanced glucose-dependent insulin secretion.^{[1][2]} Furthermore, GLP-1R activation is associated with a range of physiological effects including delayed gastric emptying, suppression of glucagon secretion, and central effects on appetite regulation.^[7]

Below is a diagram illustrating the proposed signaling pathway of **(S)-V-0219**.





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